N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide
Overview
Description
“N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chlorothiophene-2-carboxamide” is a compound that contains a benzothiazole core . Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of benzothiazole derivatives has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
Benzothiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine .Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , specifically COX-1 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Pharmacokinetics
The compound’s potent inhibitory activity against cox-1 suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of COX-1 enzyme activity , leading to a reduction in the production of prostaglandins . This results in a decrease in inflammation and pain.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-chlorothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c1-9-8-14(19-15(22)12-6-7-13(17)23-12)21(20-9)16-18-10-4-2-3-5-11(10)24-16/h2-8H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSVCHFEKSIJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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